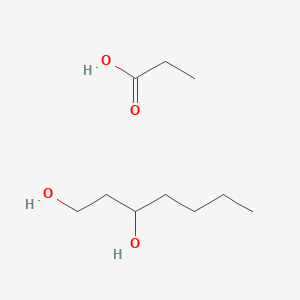
Heptane-1,3-diol;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptane-1,3-diol;propanoic acid is an organic compound that combines the properties of both a diol and a carboxylic acid. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptane-1,3-diol;propanoic acid can be synthesized through several methods. One common approach involves the oxidation of heptane-1,3-diol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons, such as hexadecane, using zeolite catalysts at high temperatures and moderate pressures . This method allows for the efficient production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Heptane-1,3-diol;propanoic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in heptane-1,3-diol can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Heptane-1,3-diol;propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug formulations and as a preservative.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of heptane-1,3-diol;propanoic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized to form propionyl coenzyme A (propionyl-CoA), which enters the citric acid cycle . This metabolic pathway allows the compound to exert its effects by influencing energy production and other cellular processes.
Comparaison Avec Des Composés Similaires
Heptane-1,3-diol;propanoic acid can be compared to other similar compounds such as:
Heptane-1,2,3-triol: Another diol with three hydroxyl groups, used in similar applications.
Propanoic acid: A simpler carboxylic acid with antimicrobial properties.
1,3-Propanediol: A diol used in the production of polyesters and other polymers.
This compound is unique due to its combination of diol and carboxylic acid functionalities, which allows it to participate in a broader range of chemical reactions and applications.
Propriétés
Numéro CAS |
63408-90-2 |
|---|---|
Formule moléculaire |
C10H22O4 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
heptane-1,3-diol;propanoic acid |
InChI |
InChI=1S/C7H16O2.C3H6O2/c1-2-3-4-7(9)5-6-8;1-2-3(4)5/h7-9H,2-6H2,1H3;2H2,1H3,(H,4,5) |
Clé InChI |
VQRBWSCGBMAXBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCO)O.CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



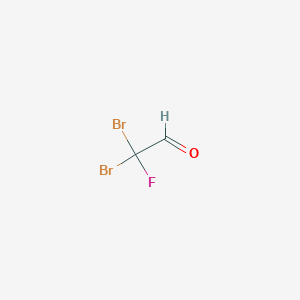
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)

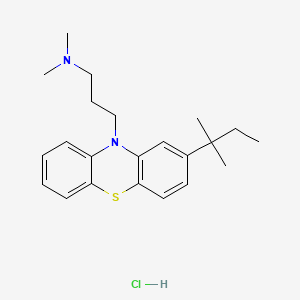
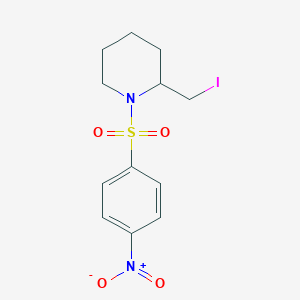

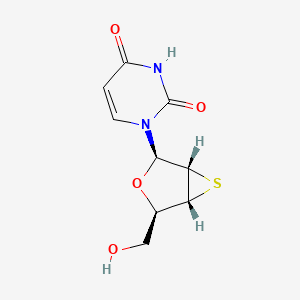
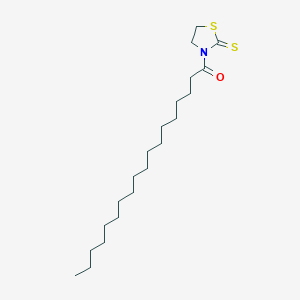
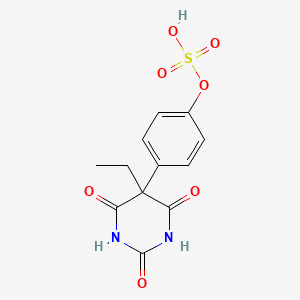
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
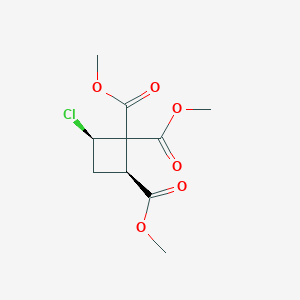
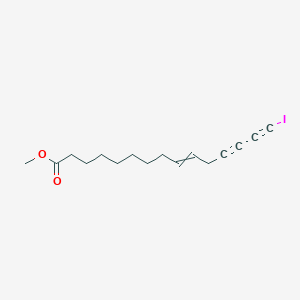
![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)
